molecular formula C24H29N3O2 B15189093 1,3,8-Triazaspiro(4.5)decane-2,4-dione, 8-(2-phenylethyl)-3-(3-phenylpropyl)- CAS No. 124312-80-7

1,3,8-Triazaspiro(4.5)decane-2,4-dione, 8-(2-phenylethyl)-3-(3-phenylpropyl)-

Cat. No.: B15189093
CAS No.: 124312-80-7
M. Wt: 391.5 g/mol
InChI Key: VTOBIPOJIXOIFX-UHFFFAOYSA-N
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Description

1,3,8-Triazaspiro(4.5)decane-2,4-dione, 8-(2-phenylethyl)-3-(3-phenylpropyl)- is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spiro linkage where two rings are connected through a single atom. This particular compound features a triazaspirodecane core with phenylethyl and phenylpropyl substituents, making it an interesting subject for various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,8-Triazaspiro(4.5)decane-2,4-dione, 8-(2-phenylethyl)-3-(3-phenylpropyl)- typically involves multi-step organic reactions. The process may start with the formation of the triazaspirodecane core through cyclization reactions. Subsequent steps involve the introduction of phenylethyl and phenylpropyl groups via substitution reactions. Common reagents used in these steps include alkyl halides, amines, and catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

1,3,8-Triazaspiro(4.5)decane-2,4-dione, 8-(2-phenylethyl)-3-(3-phenylpropyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions may yield amines or alcohols.

    Substitution: The phenylethyl and phenylpropyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce amines.

Scientific Research Applications

1,3,8-Triazaspiro(4

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3,8-Triazaspiro(4.5)decane-2,4-dione, 8-(2-phenylethyl)-3-(3-phenylpropyl)- involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1,3,8-Triazaspiro(4.5)decane-2,4-dione, 8-(2-phenylethyl)-3-(2-phenylethyl)-
  • 1,3,8-Triazaspiro(4.5)decane-2,4-dione, 8-(3-phenylpropyl)-3-(3-phenylpropyl)-

Uniqueness

1,3,8-Triazaspiro(45)decane-2,4-dione, 8-(2-phenylethyl)-3-(3-phenylpropyl)- is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs

Properties

CAS No.

124312-80-7

Molecular Formula

C24H29N3O2

Molecular Weight

391.5 g/mol

IUPAC Name

8-(2-phenylethyl)-3-(3-phenylpropyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

InChI

InChI=1S/C24H29N3O2/c28-22-24(14-18-26(19-15-24)17-13-21-10-5-2-6-11-21)25-23(29)27(22)16-7-12-20-8-3-1-4-9-20/h1-6,8-11H,7,12-19H2,(H,25,29)

InChI Key

VTOBIPOJIXOIFX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC12C(=O)N(C(=O)N2)CCCC3=CC=CC=C3)CCC4=CC=CC=C4

Origin of Product

United States

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